molecular formula C10H20N2O2 B1387866 tert-Butyl 3-(2-aminoethyl)azetidine-1-carboxylate CAS No. 898271-20-0

tert-Butyl 3-(2-aminoethyl)azetidine-1-carboxylate

Cat. No. B1387866
M. Wt: 200.28 g/mol
InChI Key: XQNQFOKZUQWWDO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“tert-Butyl 3-(2-aminoethyl)azetidine-1-carboxylate” is a chemical compound with the molecular formula C10H20N2O2 . It is also known by other names such as 1-Boc-3-aminoethylazetidine and 1-Boc-(3-Aminoethyl)azetidine . The compound has a molecular weight of 200.28 g/mol .


Molecular Structure Analysis

The compound has a complex structure that includes a tert-butyl group, an azetidine ring, and an aminoethyl group . The InChI code for the compound is 1S/C10H20N2O2/c1-10(2,3)14-9(13)12-6-8(7-12)4-5-11/h8H,4-7,11H2,1-3H3 .


Physical And Chemical Properties Analysis

The compound has several computed properties. It has a molecular weight of 200.28 g/mol . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 3 . The compound has a rotatable bond count of 4 . The exact mass and monoisotopic mass of the compound are both 200.152477885 g/mol . The topological polar surface area of the compound is 55.6 Ų .

Scientific Research Applications

Synthesis and Modification

  • Azetidine-2-carboxylic acid analogs, including tert-Butyl 3-(2-aminoethyl)azetidine-1-carboxylate, have been synthesized for studying the influence of conformation on peptide activity. These chimeras serve as tools in peptide research (Sajjadi & Lubell, 2008).

As Building Blocks in Medicinal Chemistry

  • Protected 3-haloazetidines are versatile building blocks in medicinal chemistry. The synthesis of high-value azetidine-3-carboxylic acid derivatives, including tert-Butyl 3-(2-aminoethyl)azetidine-1-carboxylate, indicates their importance in the development of pharmaceutical compounds (Ji, Wojtas, & Lopchuk, 2018).

Development of Novel Compounds

  • The synthesis of bifunctional tert-butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate and related intermediates, which share structural similarities with tert-Butyl 3-(2-aminoethyl)azetidine-1-carboxylate, indicates their utility in creating novel compounds accessing chemical space complementary to piperidine ring systems (Meyers et al., 2009).

Stereochemistry and Alkylation Studies

  • Research on the α-alkylation of N-((S)-1-phenylethyl)azetidine-2-carboxylic acid esters, related to tert-Butyl 3-(2-aminoethyl)azetidine-1-carboxylate, demonstrates their relevance in producing optically active α-substituted azetidine-2-carboxylic acid esters. This is significant for understanding stereochemistry in complex organic compounds (Tayama, Nishio, & Kobayashi, 2018).

Cycloaddition Reactions

  • The tert-Butyl 3-(2-aminoethyl)azetidine-1-carboxylate and its derivatives are involved in cycloaddition reactions, essential for synthesizing complex organic molecules and developing novel pharmaceuticals (Yadav & Sriramurthy, 2005).

Role in Proline Metabolism and Protein Conformation

  • Azetidine-2-carboxylic acid, a compound structurally related to tert-Butyl 3-(2-aminoethyl)azetidine-1-carboxylate, is used in studies of proline metabolism and protein conformation, illustrating its potential in biochemical research (Verbruggen, van Montagu, & Messens, 1992).

Safety And Hazards

The compound is considered hazardous. It can cause severe skin burns and eye damage . It may also cause respiratory irritation . Safety measures include not breathing dust/fume/gas/mist/vapors/spray, washing face, hands, and any exposed skin thoroughly after handling, wearing protective gloves/protective clothing/eye protection/face protection, and using only outdoors or in a well-ventilated area .

properties

IUPAC Name

tert-butyl 3-(2-aminoethyl)azetidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H20N2O2/c1-10(2,3)14-9(13)12-6-8(7-12)4-5-11/h8H,4-7,11H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XQNQFOKZUQWWDO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC(C1)CCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H20N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10659967
Record name tert-Butyl 3-(2-aminoethyl)azetidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10659967
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

200.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

tert-Butyl 3-(2-aminoethyl)azetidine-1-carboxylate

CAS RN

898271-20-0
Record name 1,1-Dimethylethyl 3-(2-aminoethyl)-1-azetidinecarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=898271-20-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name tert-Butyl 3-(2-aminoethyl)azetidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10659967
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name tert-Butyl 3-(2-aminoethyl)azetidine-1-carboxylate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

tert-Butyl 3-(2-amino-2-oxoethyl)azetidine-1-carboxylate (70 mg, 0.327 mmol) was dissolved in THF (2 mL) and cooled on an ice-bath. Borane dimethyl sulfide complex (0.41 mL, 2M in THF) was added dropwise, whereafter the mixture was refluxed for 6 h. The reaction mixture was allowed to attain rt and a mixture of DIPEA:MeOH (0.6 mL, 1:2) and iodine (166 mg, 0.654 mmol) was added. The mixture was stirred at rt overnight and then evaporated to dryness. Water (5 mL) and EtOAc (5 mL) were added to the residue an the two phases were separated. Saturated, aqueous NaHCO3 (1 mL) was added into the water phase, and it was extracted with EtOAc (5 mL×4). NaOH (1M, ca 1 mL) was added into the water phase and it was extracted with EtOAc (5 mL×2). The extracts were combined, dried (Na2SO4) and evaporated, and the residue was purified by using an ion exchange column (ISOLUTE PRS, 2 g/15 mL), eluting with MeOH and DCM (10:90), then MeOH and then MeOH (saturated with NH3) to give the title compound (35 mg, 53.5%). 1H NMR (400 MHz, CDCl3): 1.41 (s, 9H), 1.71 (dt, 2H), 2.49-2.60 (m, 1H), 2.64 (t, 2H), 3.54 (dd, 2H), 3.99 (t, 2H); 13C NMR (100 MHz, CDCl3): 26.6, 28.3, 38.3, 39.8, 54.3 (br), 79.1, 156.3.
Quantity
70 mg
Type
reactant
Reaction Step One
Name
Quantity
2 mL
Type
solvent
Reaction Step One
Quantity
0.41 mL
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
166 mg
Type
reactant
Reaction Step Four
Name
Quantity
0.6 mL
Type
solvent
Reaction Step Four
Yield
53.5%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
tert-Butyl 3-(2-aminoethyl)azetidine-1-carboxylate
Reactant of Route 2
tert-Butyl 3-(2-aminoethyl)azetidine-1-carboxylate
Reactant of Route 3
tert-Butyl 3-(2-aminoethyl)azetidine-1-carboxylate
Reactant of Route 4
tert-Butyl 3-(2-aminoethyl)azetidine-1-carboxylate
Reactant of Route 5
tert-Butyl 3-(2-aminoethyl)azetidine-1-carboxylate
Reactant of Route 6
tert-Butyl 3-(2-aminoethyl)azetidine-1-carboxylate

Citations

For This Compound
1
Citations
B Ko, Y Jang, MH Kim, TT Lam, HK Seo… - European Journal of …, 2023 - Elsevier
The FMS-like tyrosine kinase 3 (FLT3) gene encodes a class III receptor tyrosine kinase that is expressed in hematopoietic stem cells. The mutations of FLT3 gene found in 30% of acute …
Number of citations: 3 www.sciencedirect.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.